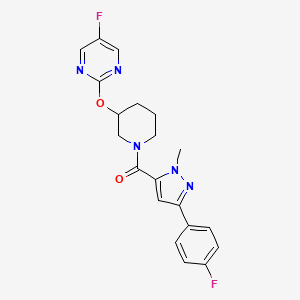![molecular formula C20H24ClN3O B2521734 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-ethylphenyl)acetamide CAS No. 303091-67-0](/img/structure/B2521734.png)
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-ethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of piperazine, which is a common structural motif found in many pharmaceuticals due to its ability to modulate the pharmacokinetic properties of a drug substance . The compound also contains a chlorophenyl group, which is a common feature in many pharmaceuticals and can contribute to the biological activity of the compound .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR and IR spectroscopy, as well as mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Piperazine derivatives can undergo a variety of reactions, including those involving the nitrogen atoms in the piperazine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined experimentally. The presence of the piperazine ring and the chlorophenyl group could influence these properties .科学的研究の応用
Organic Synthesis
This compound can be synthesized via a three-step protocol . The product’s structure is assigned by HRMS, IR, 1H, and 13C NMR experiments . This process is part of the broader field of organic synthesis, which involves the construction of organic compounds through chemical reactions.
Pharmacokinetic Modulation
Piperazine, a common structural motif in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance . This means it can influence the absorption, distribution, metabolism, and excretion of the drug, potentially enhancing its effectiveness.
Therapeutic Applications
Piperazine derivatives have been found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . This suggests that “2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-ethylphenyl)acetamide” could potentially have similar applications.
Neurological Disorders
The piperazine ring is a component in potential treatments for Parkinson’s and Alzheimer’s disease . This implies that this compound could potentially be used in the development of new treatments for these neurological disorders.
Antibacterial Activity
Some new derivatives of 1,2,4-triazole with piperazine moiety, which is a part of this compound, have exhibited good antibacterial activity . This suggests that “2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-ethylphenyl)acetamide” could potentially be used in the development of new antibacterial drugs.
Psychoactive Substances
Piperazine derivatives are also used as psychoactive substances used illegally for recreational purposes . While this is not a therapeutic application, it is an area of research interest, particularly in relation to substance misuse and its prevention.
作用機序
Target of Action
It’s worth noting that piperazine derivatives, which this compound is a part of, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .
Mode of Action
Piperazine derivatives, including this compound, are known to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Result of Action
Based on the known activities of piperazine derivatives, it can be inferred that this compound may have potential antiviral, antipsychotic, antimicrobial, and anti-hiv-1 effects .
将来の方向性
特性
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O/c1-2-16-6-8-18(9-7-16)22-20(25)15-23-10-12-24(13-11-23)19-5-3-4-17(21)14-19/h3-9,14H,2,10-13,15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRWXBVQEWLBSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

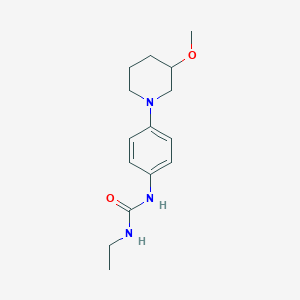
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2-methylphenyl)sulfanyl]acetamide](/img/structure/B2521653.png)
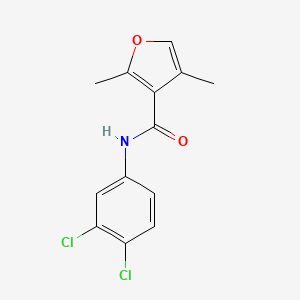
![N-(2-nitrophenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2521659.png)
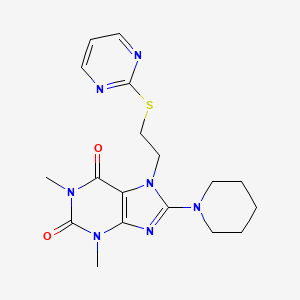
![8-cyclopropyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2521662.png)
![N-Methyl-1-[(1-prop-2-enoylpiperidin-3-yl)methyl]triazole-4-carboxamide](/img/structure/B2521666.png)

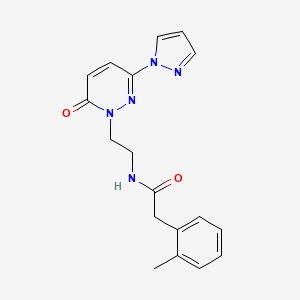

![1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2-phenoxyethyl)oxime](/img/structure/B2521670.png)
![3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2521671.png)
![Ethyl 4-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-3-oxobutanoate](/img/structure/B2521672.png)
